molecular formula C8H8N2O B1335747 4-Formylbenzenecarboximidamide CAS No. 55514-20-0

4-Formylbenzenecarboximidamide

Cat. No.: B1335747
CAS No.: 55514-20-0
M. Wt: 148.16 g/mol
InChI Key: WMFQLLSIPXELTN-UHFFFAOYSA-N
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Description

4-Formylbenzenecarboximidamide, also known as 4-Formyl-N-phenylbenzamide, is a chemical compound with the molecular formula C8H8N2O. It appears as a white to light yellow crystalline powder and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzenecarboximidamide typically involves the reaction of 4-formylbenzoic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imidamide group under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Hydroxymethylbenzenecarboximidamide.

    Substitution: Various substituted imidamides depending on the nucleophile used.

Scientific Research Applications

4-Formylbenzenecarboximidamide is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

    4-Formylbenzoic acid: Similar in structure but lacks the imidamide group.

    4-Methoxybenzenecarboximidamide: Contains a methoxy group instead of a formyl group.

    4-Cyanobenzenecarboximidamide: Contains a cyano group instead of a formyl group.

Uniqueness: 4-Formylbenzenecarboximidamide is unique due to the presence of both a formyl group and an imidamide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

IUPAC Name

4-formylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFQLLSIPXELTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390920
Record name 4-formylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55514-20-0
Record name 4-Formylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55514-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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